molecular formula C30H24O12 B1238169 Procyanidin A1

Procyanidin A1

Cat. No.: B1238169
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin A1 is a type of proanthocyanidin dimer, specifically an epicatechin-(2β→7,4β→8)-catechin dimer. It is found in various natural sources such as Rhododendron spiciferum, peanut skins, and Ecdysanthera utilis . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized from procyanidin B1 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the abstraction of a hydrogen atom from the catechin unit, leading to the formation of the A-type linkage.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as peanut skins. The extraction process may include solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various procyanidin derivatives with modified structures and potentially enhanced biological activities .

Biological Activity

Procyanidin A1 (PCA1), a type of proanthocyanidin, is a flavonoid compound that exhibits a range of biological activities, particularly in the context of inflammation and oxidative stress. This article explores the pharmacological properties of PCA1, focusing on its anti-inflammatory effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Sources

This compound is characterized by its structure as a dimer of epicatechin and catechin, specifically linked via a 4β→8 bond. It is commonly found in various plant sources, including grape seeds, cocoa, and certain fruits such as apples and berries. Its molecular formula is C30H26O12, with a CAS number of 103883-03-0.

Anti-Inflammatory Effects

PCA1 has been shown to significantly reduce inflammation in various experimental models. A study demonstrated that PCA1 attenuates the production of pro-inflammatory cytokines such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS) . The mechanism involves:

  • Inhibition of NF-κB Pathway : PCA1 blocks the degradation of IκB-α, preventing the nuclear translocation of p65, which is crucial for the expression of inflammatory genes.
  • MAPK Pathway Modulation : It inhibits the phosphorylation of key MAPK proteins such as JNK1/2 and p38, further reducing inflammatory signaling.
  • Nrf2/HO-1 Activation : PCA1 promotes the expression of heme oxygenase-1 (HO-1) while reducing Keap1 levels, facilitating Nrf2 translocation to the nucleus, which enhances antioxidant responses .

Antioxidant Activity

PCA1 exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Research indicates that PCA1 can inhibit lipid peroxidation and enhance antioxidant enzyme activities, contributing to cellular protection against oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of PCA1:

StudyFindings
Han et al. (2019)Demonstrated PCA1's anti-inflammatory effects in RAW264.7 cells through NF-κB and MAPK pathways .
Jimenez-Aspee et al. (2022)Showed PCA1's role in inhibiting lipoxygenase activity, supporting its antioxidant potential .
Ohnuma et al. (2017)Found that PCA1 promotes proteasome-independent degradation of nuclear Nrf2 in lung cancer cells .

Therapeutic Applications

Given its biological activities, PCA1 holds promise for various therapeutic applications:

  • Inflammatory Diseases : Due to its ability to modulate inflammatory pathways, PCA1 may be beneficial in treating conditions like arthritis and other chronic inflammatory disorders.
  • Cancer Therapy : The compound's anti-inflammatory and antioxidant properties suggest potential roles in cancer prevention and therapy by mitigating oxidative stress and inflammation associated with tumor progression .
  • Cardiovascular Health : PCA1 may contribute to cardiovascular health by improving endothelial function and reducing oxidative damage to blood vessels.

Properties

IUPAC Name

5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWTSAADLNHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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